Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate

Description

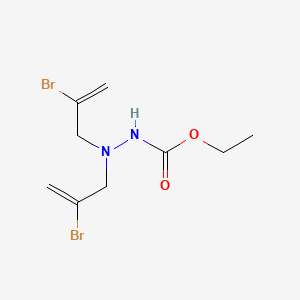

Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate is a brominated hydrazinecarboxylate derivative characterized by two 2-bromopropenyl substituents attached to a central hydrazinecarboxylate core. Its molecular formula is C₉H₁₂Br₂N₂O₂, with a molecular weight of 356.02 g/mol. Structurally, the compound features reactive bromoalkene groups, which confer unique reactivity in cross-coupling and elimination reactions.

Properties

CAS No. |

24423-59-4 |

|---|---|

Molecular Formula |

C9H14Br2N2O2 |

Molecular Weight |

342.03 g/mol |

IUPAC Name |

ethyl N-[bis(2-bromoprop-2-enyl)amino]carbamate |

InChI |

InChI=1S/C9H14Br2N2O2/c1-4-15-9(14)12-13(5-7(2)10)6-8(3)11/h2-6H2,1H3,(H,12,14) |

InChI Key |

ZLZCAJRRUZKKMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NN(CC(=C)Br)CC(=C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 2-bromoprop-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used for oxidation reactions. These reactions are often performed in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions, usually in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield hydrazine derivatives with different alkyl or aryl groups, while oxidation reactions can produce oxides or other oxidized compounds .

Scientific Research Applications

Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is employed in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloro-Substituted Analog: Ethyl 2,2-bis[(2Z)-3-chloroprop-2-en-1-yl]hydrazinecarboxylate (CAS 24410-89-7)

Molecular Formula : C₉H₁₄Cl₂N₂O₂

Molecular Weight : 253.13 g/mol

Key Differences :

- Substituents : Chlorine replaces bromine, reducing molecular weight by ~103 g/mol.

- Reactivity : Chloroalkenes exhibit lower electrophilicity and slower kinetics in substitution reactions compared to bromoalkenes. This makes the chloro analog less reactive in Suzuki-Miyaura couplings but more stable under ambient conditions.

- Applications : Used in organic synthesis and pharmaceuticals, particularly as intermediates for antifungal agents and surfactants .

Dipropargyl 2,2'-Isophthaloylbis(hydrazinecarboxylate)

Molecular Formula : C₂₄H₂₀N₄O₈

Molecular Weight : 492.44 g/mol

Key Differences :

- Structure : Features an isophthaloyl bridge and propargyl groups instead of bromoalkenes.

- Reactivity : Propargyl groups enable click chemistry (e.g., Huisgen cycloaddition), contrasting with the bromoalkenes’ propensity for elimination or cross-coupling.

- Synthesis : Prepared via addition-elimination between isophthalic dihydrazide and dipropargyl dicarbonate in acetonitrile .

tert-Butyl Hydrazinecarboxylates (e.g., II-76, II-77)

Example : Di-tert-butyl 2,2'-(2,5-bis(tritylthio)terephthaloyl)bis(hydrazinecarboxylate) (II-76)

Molecular Weight : ~800–900 g/mol (estimated)

Key Differences :

- Substituents : Bulky tert-butyl and tritylthio groups increase steric hindrance, reducing reactivity but enhancing stability.

- Applications : Utilized in molecular recognition and supramolecular chemistry due to their ability to form hydrogen-bonding networks .

Comparative Data Table

Research Findings and Trends

- Substituent Effects : Bromine’s higher atomic radius and polarizability enhance leaving-group ability, making the brominated compound more reactive in nucleophilic substitutions than its chloro analog .

- Synthetic Flexibility : Propargyl derivatives (e.g., ) highlight the role of functional group selection in directing reactivity toward specific pathways (e.g., cycloadditions vs. cross-couplings) .

- Stability vs. Reactivity Trade-off : Bulky tert-butyl groups () improve thermal stability but limit participation in rapid kinetic reactions, unlike the bromo compound’s reactive profile .

Biological Activity

Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate, a compound with the CAS number 24423-59-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two bromopropenyl groups attached to a hydrazinecarboxylate moiety. The molecular formula is , and its molecular weight is approximately 305.03 g/mol .

Structural Formula

The structural representation can be depicted as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study published in Molecules highlighted its cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Research indicated that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, which is crucial for maintaining cellular homeostasis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary investigations suggest that it may protect neuronal cells from oxidative stress-induced damage. This protective effect could be attributed to the compound's ability to modulate antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels within cells .

Case Study 1: Anticancer Activity Assessment

In a controlled laboratory setting, the efficacy of this compound was evaluated against human lung cancer cells (A549). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against common pathogens. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL for various bacterial strains. Notably, it was most effective against S. aureus, suggesting potential for further development as an antimicrobial agent.

Data Table Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Activation of caspase pathways |

| Antimicrobial | Inhibits bacterial growth | Disruption of cell membrane |

| Neuroprotective | Protects against oxidative stress | Modulation of antioxidant enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.